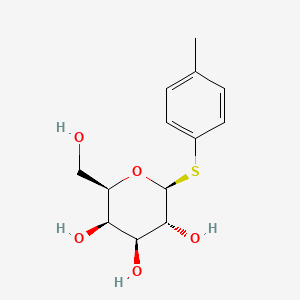

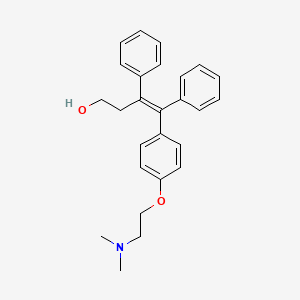

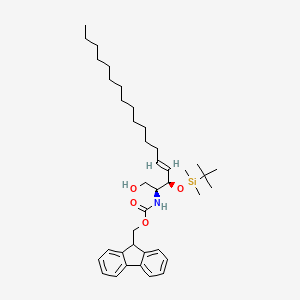

2-Iodoadenosine 2',3'-acetonide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Iodoadenosine 2',3'-acetonide involves complex chemical reactions, often requiring precise conditions for optimal yield. Palladium-catalyzed cross-coupling reactions with terminal alkynes have been employed to synthesize 2-alkynyl-adenosines from 2-iodoadenosine, showcasing the versatility and reactivity of the iodine substituent in facilitating nucleophilic addition reactions for chain elongation (Matsuda et al., 1985).

科学的研究の応用

Synthetic Methodologies and Chemical Transformations

Iodofunctionalization of Terpenes : Acetonides, easily derived from simple terpenes, undergo iodofunctionalization to yield adducts with significant regio and diastereofacial control. This process demonstrates the utility of iodine(III) reagents in facilitating selective iodine incorporation into organic frameworks, thus highlighting a potential application area for 2-Iodoadenosine 2',3'-acetonide in synthetic organic chemistry (Barluenga et al., 2003).

Halogen Bonding in Solid-State Structures : The study of 3-iodopropiolamides reveals the impact of iodine-oxygen contacts on the formation of polymeric chains in solid-state structures. This research sheds light on the potential interactions that 2-Iodoadenosine 2',3'-acetonide might exhibit in crystalline environments, facilitating the design of materials with tailored properties (Kratzer et al., 2015).

Recyclable Hypervalent Iodine Reagents : The development of recyclable iodine(V) reagents for the oxidation of sulfides and alcohols introduces a sustainable approach to the use of iodine in synthetic chemistry. Such studies are indicative of the broader applicability of iodine-based compounds, including 2-Iodoadenosine 2',3'-acetonide, in green chemistry and catalysis (Yoshimura et al., 2011).

作用機序

Target of Action

It is an acylated variant of adenosine , a crucial nucleoside present in RNA . Therefore, it might interact with the same targets as adenosine, such as adenosine receptors .

Mode of Action

It is used in medicinal chemistry to explore the structure-activity relationships of adenosine-based compounds . This suggests that it may interact with its targets in a similar manner to adenosine, but the presence of the iodine atom and the acetonide group may alter its interactions and resulting changes.

特性

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16IN5O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(15)17-12(14)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3,(H2,15,17,18)/t5-,7-,8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWSBURSUIDKHK-IOSLPCCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)I)N)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)I)N)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16IN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodoadenosine 2',3'-acetonide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)